molecular formula C₃₄H₅₅BrN₂O₅ B1146332 3-Acetyl Rocuronium Bromide CAS No. 122483-73-2

3-Acetyl Rocuronium Bromide

Número de catálogo: B1146332
Número CAS: 122483-73-2
Peso molecular: 651.71
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl Rocuronium Bromide involves several key steps:

Industrial Production Methods: The industrial production of this compound involves scalable processes that avoid column chromatography and use commercially acceptable solvents. This ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Acetyl Rocuronium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as N-desallyl Rocuronium Bromide .

Mecanismo De Acción

3-Acetyl Rocuronium Bromide acts as a competitive antagonist for nicotinic acetylcholine receptors at the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from activating them, leading to muscle relaxation. This mechanism is similar to other non-depolarizing neuromuscular blocking agents .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 3-Acetyl Rocuronium Bromide to minimize impurities?

  • Answer: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent purity) and intermediate purification. A novel method involving stepwise alkylation and acetylation under controlled pH (e.g., 8–9) can reduce byproducts like desacetyl derivatives . Impurity avoidance may require chromatographic monitoring (HPLC) during intermediate stages, as outlined in pharmacopeial protocols for related compounds .

Q. How can researchers validate analytical methods for quantifying this compound in pharmacokinetic studies?

  • Answer: Use certified reference materials (CRMs) traceable to Ph. Eur. or USP standards to calibrate HPLC or LC-MS systems . Validate methods per ICH guidelines by assessing linearity (e.g., 0.01–10 mg/mL), precision (RSD <2%), and recovery rates (>98%) using spiked biological matrices. Peak identification should align with USP protocols for rocuronium derivatives .

Q. What mechanistic models explain this compound’s inflammatory effects in vascular endothelial cells?

  • Answer: In vitro studies using calf pulmonary artery endothelial (CPAE) cells show that the compound suppresses nitric oxide (NO) production via endothelial NO synthase inhibition while increasing prostaglandin E2 (PGE2) via cyclooxygenase-2 activation. Researchers should replicate these models with dose-response curves (0.1–100 µM) and include controls for nonspecific cytotoxicity .

Advanced Research Questions

Q. How can geographic variability in dose-response relationships impact experimental design for neuromuscular blocking studies?

  • Answer: Regional differences in metabolism (e.g., higher ED50 in Austrians vs. Americans) necessitate stratified dosing in multi-center trials. Use mechanomyography to measure neuromuscular block duration (e.g., Dur25: time to 25% twitch recovery) and adjust for factors like diet or genetic polymorphisms . Include pre-trial pharmacokinetic profiling to standardize protocols across cohorts.

Q. What methodologies are effective for studying antagonism of this compound-induced neuromuscular block?

  • Answer: Compare traditional acetylcholinesterase inhibitors (e.g., neostigmine) with cyclodextrin-based agents (e.g., Org 25969), which encapsulate the compound and accelerate dissociation from acetylcholine receptors. Use acceleromyography (TOF-Watch®) to quantify recovery (target train-of-four ratio ≥0.9) and monitor for recurarization .

Q. How should researchers design experiments to assess drug interactions between this compound and volatile anesthetics?

  • Answer: Conduct in vivo studies with halogenated anesthetics (e.g., isoflurane) to evaluate potentiation effects. Measure twitch depression latency and recovery times under steady-state anesthetic concentrations. Note that prolonged neuromuscular block may require adjusted reversal protocols (e.g., delayed neostigmine administration) .

Q. What translational challenges arise when extrapolating in vitro CPAE cell data to in vivo pain models for this compound?

  • Answer: In vitro findings (e.g., PGE2 upregulation) may not fully replicate clinical pain responses due to systemic factors like plasma protein binding or blood-brain barrier penetration. Validate mechanisms using rodent models with nociceptive behavioral assays (e.g., tail-flick test) and correlate with inflammatory markers (e.g., serum IL-6) .

Q. Which techniques are critical for impurity profiling of this compound in compliance with pharmacopeial standards?

  • Answer: Employ gradient HPLC with UV detection (210–220 nm) to separate desacetyl derivatives and morpholino byproducts. Compare retention times against USP reference standards and quantify impurities at ≤0.1% using area normalization. Confirm structural identities via tandem MS/MS .

Propiedades

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H55N2O5.BrH/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNFYELGQJULSR-PWXDFCLTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H55BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122483-73-2
Record name 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3,17-BIS(ACETYLOXY)-2-(4-MORPHOLINYL)ANDROSTAN-16-YL]-1-(2-PROPEN-1-YL)PYRROLIDINIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.